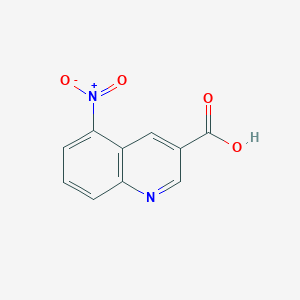

N,N'-((3',6'-Dihydroxy-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthene)-2',7'-diyl)bis(methylene))bis(N-methylglycine)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

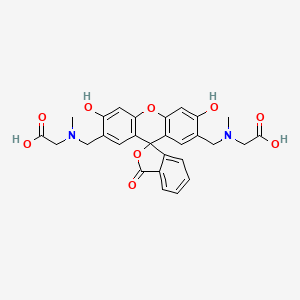

La Méthyl Calceïne est un colorant fluorescent dérivé de la Calceïne, reconnu pour sa capacité à se lier aux ions calcium et à présenter une fluorescence intense. Ce composé est largement utilisé dans diverses applications biologiques et chimiques en raison de ses propriétés de perméabilité cellulaire et de sa capacité à fournir une imagerie détaillée des structures cellulaires.

Méthodes De Préparation

Voies de Synthèse et Conditions Réactionnelles : La Méthyl Calceïne peut être synthétisée par estérification de la Calceïne avec du méthanol en présence d'un catalyseur acide fort. La réaction implique généralement le chauffage de la Calceïne avec du méthanol et un catalyseur tel que l'acide sulfurique sous reflux. Le produit est ensuite purifié par recristallisation ou chromatographie.

Méthodes de Production Industrielle : Dans les milieux industriels, la production de Méthyl Calceïne implique des procédés d'estérification à grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de systèmes automatisés contribue à maintenir une qualité et une efficacité constantes.

Types de Réactions :

Oxydation : La Méthyl Calceïne peut subir des réactions d'oxydation, en particulier en présence d'oxydants forts. Cela peut conduire à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction de la Méthyl Calceïne sont moins fréquentes mais peuvent se produire dans des conditions spécifiques en utilisant des agents réducteurs comme le borohydrure de sodium.

Substitution : La Méthyl Calceïne peut participer à des réactions de substitution, en particulier des substitutions nucléophiles où le groupe méthoxy peut être remplacé par d'autres nucléophiles.

Réactifs et Conditions Communs :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium aluminium.

Substitution : Nucléophiles tels que les amines, les thiols.

Principaux Produits :

Oxydation : Dérivés oxydés de la Méthyl Calceïne.

Réduction : Formes réduites de la Méthyl Calceïne.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

4. Applications de Recherche Scientifique

La Méthyl Calceïne est largement utilisée dans la recherche scientifique en raison de ses propriétés fluorescentes. Voici quelques-unes de ses applications :

Essais de Viabilité Cellulaire : Utilisée pour déterminer la viabilité des cellules dans diverses expériences biologiques.

Imagerie du Calcium : Utilisée dans les techniques d'imagerie pour étudier la distribution et la dynamique des ions calcium dans les cellules.

Marquage et Traçage Cellulaire : Employée dans le marquage des cellules vivantes pour suivre leurs mouvements et leur comportement en temps réel.

Détection de l'Activité Oxydative Intracellulaire : Agit comme un détecteur de l'activité oxydative intracellulaire, fournissant des informations sur les états redox cellulaires.

5. Mécanisme d'Action

La Méthyl Calceïne exerce ses effets principalement par sa capacité à se lier aux ions calcium. Une fois à l'intérieur de la cellule, elle est clivée par des estérases intracellulaires, ce qui la transforme en sa forme fluorescente. Cette fluorescence permet une imagerie et une analyse détaillées des structures et fonctions cellulaires. Les cibles moléculaires comprennent les ions calcium intracellulaires, et les voies impliquées sont liées à la signalisation du calcium et au métabolisme cellulaire.

Composés Similaires :

Calceïne : Le composé parent, connu pour sa forte fluorescence et ses propriétés de liaison au calcium.

Calceïne Bleu : Un dérivé utilisé pour des applications similaires mais avec des propriétés spectrales différentes.

Calceïne-AM : Un dérivé non fluorescent qui devient fluorescent après clivage par des estérases intracellulaires.

Unicité de la Méthyl Calceïne : La Méthyl Calceïne est unique en raison de son estérification spécifique, qui améliore ses propriétés de perméabilité cellulaire et permet une imagerie intracellulaire plus efficace. Sa capacité à fournir une fluorescence intense lors de la liaison aux ions calcium la rend particulièrement précieuse dans l'imagerie du calcium et les essais de viabilité cellulaire.

La Méthyl Calceïne continue d'être un outil essentiel dans la recherche scientifique, offrant de précieux aperçus des processus cellulaires et aidant au développement de nouvelles techniques diagnostiques et thérapeutiques.

Applications De Recherche Scientifique

Methyl Calcein is extensively used in scientific research due to its fluorescent properties. Some of its applications include:

Cell Viability Assays: Used to determine the viability of cells in various biological experiments.

Calcium Imaging: Utilized in imaging techniques to study calcium ion distribution and dynamics within cells.

Cell Labeling and Tracing: Employed in labeling live cells for tracking their movement and behavior in real-time.

Intracellular Oxidative Activity Detection: Acts as a detector for intracellular oxidative activity, providing insights into cellular redox states.

Mécanisme D'action

Methyl Calcein exerts its effects primarily through its ability to bind to calcium ions. Once inside the cell, it is cleaved by intracellular esterases, converting it into its fluorescent form. This fluorescence allows for detailed imaging and analysis of cellular structures and functions. The molecular targets include intracellular calcium ions, and the pathways involved are related to calcium signaling and cellular metabolism.

Comparaison Avec Des Composés Similaires

Calcein: The parent compound, known for its strong fluorescence and calcium-binding properties.

Calcein Blue: A derivative used for similar applications but with different spectral properties.

Calcein-AM: A non-fluorescent derivative that becomes fluorescent upon cleavage by intracellular esterases.

Uniqueness of Methyl Calcein: Methyl Calcein is unique due to its specific esterification, which enhances its cell-permeant properties and allows for more efficient intracellular imaging. Its ability to provide bright fluorescence upon binding to calcium ions makes it particularly valuable in calcium imaging and cell viability assays.

Methyl Calcein continues to be a vital tool in scientific research, offering valuable insights into cellular processes and aiding in the development of new diagnostic and therapeutic techniques.

Propriétés

Numéro CAS |

84522-13-4 |

|---|---|

Formule moléculaire |

C28H26N2O9 |

Poids moléculaire |

534.5 g/mol |

Nom IUPAC |

2-[[7'-[[carboxymethyl(methyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-methylamino]acetic acid |

InChI |

InChI=1S/C28H26N2O9/c1-29(13-25(33)34)11-15-7-19-23(9-21(15)31)38-24-10-22(32)16(12-30(2)14-26(35)36)8-20(24)28(19)18-6-4-3-5-17(18)27(37)39-28/h3-10,31-32H,11-14H2,1-2H3,(H,33,34)(H,35,36) |

Clé InChI |

BNLAQGDMOYPYQZ-UHFFFAOYSA-N |

SMILES canonique |

CN(CC1=CC2=C(C=C1O)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=C(C(=C3)O)CN(C)CC(=O)O)CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoylamino] benzoate](/img/structure/B12287314.png)

![(3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluo](/img/structure/B12287320.png)

![3,4,5-Trihydroxy-6-(5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl)oxyoxane-2-carboxylic acid](/img/structure/B12287335.png)

![(17-Hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12287342.png)

![tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid](/img/structure/B12287346.png)

![3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12287382.png)